molecular formula C12H16N2O3S B2703909 2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE CAS No. 1448076-39-8

2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE

Cat. No.: B2703909
CAS No.: 1448076-39-8
M. Wt: 268.33
InChI Key: LVPIMIJINXOQPJ-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylpiperidine-1-carbonyl)pyridine is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine ring linked via a carbonyl group to a 4-(methylsulfonyl)piperidine moiety, a structure designed for probing sophisticated structure-activity relationships. The piperidine ring is one of the most fundamental synthetic building blocks in the pharmaceutical industry, present in more than twenty classes of therapeutics . The integration of the methylsulfonyl group is a common strategy in drug design to modulate a molecule's electronic properties, lipophilicity, and its potential to form hydrogen bonds with biological targets. The specific hybrid architecture of this compound, combining piperidine and pyridine systems, makes it a valuable intermediate for developing novel bioactive molecules. Research on analogous structures, particularly in the field of metal-based anticancer agents, has shown that the choice between pyridine and piperidine ligands can profoundly influence a compound's lipophilicity, cellular uptake, and ultimate cytotoxic profile . This suggests that this compound could serve as a crucial precursor or model compound in the synthesis and evaluation of new pharmacologically active agents, particularly in oncology research. As a reagent, its primary application lies in its potential as a versatile precursor for the construction of more complex molecular entities targeting various enzymes and receptors. This product is intended for research and development purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11/h2-4,7,10H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPIMIJINXOQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride.

    Attachment of the Pyridine Ring: The pyridine ring is attached through coupling reactions, such as Suzuki-Miyaura coupling, involving boronic acids and palladium catalysts.

    Formation of the Methanone Group: The methanone group is introduced through oxidation reactions, often using reagents like chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the methanone group, converting it to a hydroxyl group.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of drugs targeting neurological disorders and cancer.

    Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and pyridine moiety are crucial for binding to these targets, while the methylsulfonyl group enhances the compound’s solubility and stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid (CAS: 951624-91-2) Structure: Features a piperidine ring substituted with a nitro group and a methylsulfonyl group on a phenyl ring, with a carboxylic acid at the 4-position. Key Differences: Unlike 2-(4-methanesulfonylpiperidine-1-carbonyl)pyridine, this compound lacks the pyridine ring and instead incorporates a nitro group and carboxylic acid.

2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile (from ) Structure: A pyrimidine core with chloro, cyano, and aryl-amino substituents. Key Differences: This compound’s pyrimidine ring and cyano group contrast with the pyridine-piperidine scaffold of the target compound. The cyano group increases polarity and may enhance metabolic stability, whereas the methanesulfonyl group in the target compound could improve sulfotransferase-mediated interactions .

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives (from ) Structure: Bipyridine systems with amino, chloro, and substituted phenyl groups. Key Differences: The amino and chloro substituents in these derivatives enhance π-π stacking and halogen bonding, respectively.

Comparative Physicochemical Properties

Property This compound (Hypothetical) 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid 2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile
Molecular Weight ~280 g/mol 328.34 g/mol 351.8 g/mol
Key Functional Groups Methanesulfonyl, pyridine, piperidine Methylsulfonyl, nitro, carboxylic acid Chloro, cyano, aryl-amino
Solubility (Predicted) Moderate (polar aprotic solvents) Low (due to nitro and carboxylic acid) Low (nonpolar substituents)
Bioactivity Potential Enzyme inhibition (e.g., kinases) Antimicrobial/anti-inflammatory Anticancer (pyrimidine derivatives)

Research Findings and Mechanistic Insights

  • Sulfonyl Group Impact : Methanesulfonyl groups in piperidine derivatives (e.g., CAS: 951624-91-2) are linked to enhanced binding to sulfotransferases, which may influence drug metabolism . This suggests that this compound could exhibit similar enzyme-modulating effects.
  • Piperidine vs. Pyrimidine Scaffolds : Piperidine-containing compounds often target central nervous system (CNS) receptors, while pyrimidine derivatives (e.g., ) are more common in anticancer agents. The hybrid structure of the target compound may bridge these applications .

Biological Activity

2-(4-Methanesulfonyldipyridine-1-carbonyl)pyridine, a synthetic compound derived from piperidine and pyridine, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

The chemical formula for 2-(4-Methanesulfonyldipyridine-1-carbonyl)pyridine is C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S. The compound features a pyridine ring substituted with a methanesulfonyl group and a carbonyl group, which are crucial for its biological activity.

PropertyValue
IUPAC Name2-(4-Methanesulfonyldipyridine-1-carbonyl)pyridine
Molecular Weight270.32 g/mol
CAS Number1448076-39-8
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that piperidine derivatives exhibit significant effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The methanesulfonyl group enhances the compound's ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing synaptic transmission.

Antimicrobial Activity

Studies have shown that 2-(4-Methanesulfonyldipyridine-1-carbonyl)pyridine exhibits antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Anticancer Properties

Recent research indicates that this compound has potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease.

Case Studies

Several case studies have focused on the therapeutic applications of 2-(4-Methanesulfonyldipyridine-1-carbonyl)pyridine:

  • Case Study on Antimicrobial Efficacy :
    • Objective: To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Method: In vitro susceptibility testing using the disk diffusion method.
    • Results: The compound showed a significant zone of inhibition compared to control groups, indicating strong antibacterial activity.
  • Case Study on Anticancer Activity :
    • Objective: To assess the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Method: MTT assay for cell viability.
    • Results: The compound reduced cell viability significantly at higher concentrations, suggesting its potential as an anticancer agent.
  • Case Study on Neuroprotection :
    • Objective: To investigate neuroprotective effects in a mouse model of Alzheimer's disease.
    • Method: Behavioral assessments and biochemical analysis of brain tissues.
    • Results: Treatment with the compound resulted in improved cognitive function and reduced markers of oxidative stress.

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